Methods and Technical Details
The synthesis of 2,6-dicyanobenzene-1-sulfonyl chloride typically involves multiple steps:
These methods are documented in various literature sources that outline detailed experimental procedures for synthesizing similar compounds .
Structure and Data
The molecular formula for 2,6-dicyanobenzene-1-sulfonyl chloride is . Its structure features a benzene ring substituted with two cyano groups (-C≡N) at positions 2 and 6, and a sulfonyl chloride group (-SO_2Cl) at position 1. The structural representation can be summarized as follows:
The presence of these functional groups contributes to its reactivity profile, particularly as an electrophile in nucleophilic substitution reactions.
Reactions and Technical Details
2,6-Dicyanobenzene-1-sulfonyl chloride is involved in several significant chemical reactions:
These reactions highlight the versatility of 2,6-dicyanobenzene-1-sulfonyl chloride in synthetic organic chemistry.
Process and Data
The mechanism of action for 2,6-dicyanobenzene-1-sulfonyl chloride primarily involves its role as an electrophile:
This mechanism underscores its utility as a reagent in organic synthesis .
Physical and Chemical Properties
These properties make it suitable for various applications while necessitating careful handling.
Scientific Uses
2,6-Dicyanobenzene-1-sulfonyl chloride finds applications primarily in synthetic organic chemistry:
2,6-Dicyanobenzene-1-sulfonyl chloride (CAS No.: 2305377-65-3) is a specialized aromatic sulfonyl chloride with the molecular formula C₈H₃ClN₂O₂S and a molecular weight of 226.64 g/mol. Its systematic IUPAC name is 2,6-dicyanobenzenesulfonyl chloride. The structure features a benzene ring symmetrically substituted at the 1-, 2-, and 6-positions with sulfonyl chloride (–SO₂Cl) and two cyano (–C≡N) groups, respectively. Key identifiers include:
Table 1: Nomenclature and Identifiers of 2,6-Dicyanobenzene-1-sulfonyl Chloride
| Property | Value |
|---|---|
| CAS No. | 2305377-65-3 |
| Molecular Formula | C₈H₃ClN₂O₂S |
| Molecular Weight | 226.64 g/mol |
| IUPAC Name | 2,6-dicyanobenzenesulfonyl chloride |
| SMILES | C1=CC(=C(C(=C1)C#N)S(=O)(=O)Cl)C#N |
| InChIKey | WUBMRJJYXPSQOP-UHFFFAOYSA-N |
While the exact date and discoverer of 2,6-dicyanobenzene-1-sulfonyl chloride are not documented in public literature, its CAS registry (2305377-65-3) indicates recent inclusion in chemical databases. It likely emerged as a synthetic intermediate in the early 2020s, designed to leverage the combined electronic effects of cyano groups and sulfonyl chloride reactivity. Unlike older analogs (e.g., 2,6-difluorobenzenesulfonyl chloride, CAS 60230-36-6), which have well-established industrial synthesis routes, this compound represents an advancement in benzenesulfonyl chloride chemistry tailored for high-performance applications [2] [5] [6].
This compound’s significance stems from two key features:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7